6-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
Description
Propriétés
IUPAC Name |
6-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-4-6-12(7-5-11)13-10-22-15(16(23)18-13)14(19-20-22)17(24)21-8-2-3-9-21/h4-7,10H,2-3,8-9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPPDJXSERGEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(N=N3)C(=O)N4CCCC4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
6-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including antibacterial, anticancer, and antimalarial properties.
Antibacterial Activity
Recent studies have shown that triazolo[1,5-a]pyrazine derivatives exhibit significant antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains.
Key Findings:
- In vitro Studies : The compound demonstrated moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. For instance, related compounds in the same chemical class showed MIC values comparable to established antibiotics like ampicillin .
- Structure-Activity Relationship (SAR) : Modifications in the substituents on the triazolo[1,5-a]pyrazine scaffold significantly influenced antibacterial potency. Electron-donating groups on the aromatic rings were found to enhance activity .
Anticancer Activity
The anticancer potential of triazolo[1,5-a]pyrazine derivatives is another area of interest.
Research Insights:
- Cytotoxicity Assays : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain derivatives exhibited stronger cytotoxic effects than cisplatin. Notably, these compounds triggered apoptosis through caspase pathways and affected key signaling proteins such as NF-κB and p53 .
- Mechanism of Action : The anticancer activity is attributed to the induction of oxidative stress and autophagy, which are crucial for cancer cell death .
Antimalarial Activity
The antimalarial properties of compounds within the same chemical family have also been explored.
Notable Results:
- Potency Against Plasmodium falciparum : Some triazolo[4,3-a]pyrazine derivatives have shown IC50 values as low as 16 nM against various strains of Plasmodium falciparum. This indicates a promising avenue for developing new antimalarial agents .
- Metabolic Stability : Compounds from this series demonstrated favorable metabolic profiles with low hepatic clearance rates, suggesting good bioavailability .
Data Summary Table
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antibacterial Study : A series of triazolo[4,3-a]pyrazines were synthesized and tested for antibacterial activity. Compounds with longer alkyl chains showed enhanced efficacy due to increased lipophilicity, improving cell permeability .
- Anticancer Mechanisms : Research demonstrated that specific derivatives could induce apoptosis via mitochondrial pathways while sparing normal cells, indicating a selective action against cancer cells .
Comparaison Avec Des Composés Similaires
Core Heterocycle Variations
Triazolo[1,5-a]pyrazinone vs. Pyrazolo[1,5-a]pyrazinone The target compound differs from pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (e.g., those studied by Zheng et al., 2011) by the presence of a triazole ring fused to the pyrazinone core. For instance, pyrazolo[1,5-a]pyrazinone derivatives exhibited anticancer activity against lung cancer cells (A549 and H322), with IC₅₀ values ranging from 5–20 µM . The triazolo analog may exhibit enhanced potency due to increased polarity or altered binding modes.
Triazolo[1,5-a]pyrazinone vs. Dihydropyrazolo[1,5-a]pyrazinone Dihydropyrazolo[1,5-a]pyrazinones, such as those in , lack the aromaticity of the triazolo ring and exist in equilibrium with acyclic vinyl sulfones. The fully aromatic triazolo-pyrazinone core in the target compound likely confers rigidity and resistance to ring-opening reactions.
Substituent Effects
Pyrrolidinylcarbonyl Group
The 3-pyrrolidinylcarbonyl substituent in the target compound is analogous to the pyrrolidine-containing inhibitor in –9, where the pyrrolidine ring interacts with Ser554 in prolyl oligopeptidase (POP). This interaction suggests that the pyrrolidinylcarbonyl group in the target compound may enhance binding to enzymes or receptors via hydrophobic and hydrogen-bonding interactions .
4-Methylphenyl vs. Other Aryl Groups
Substituents at the 6-position significantly influence bioactivity. For example:
Pharmacological Profiles
Q & A
Basic: What are the common synthetic routes for 6-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one?
Answer:
The compound is synthesized via multi-step pathways involving cyclization and functionalization of heterocyclic intermediates. Key steps include:
- Cyclization: Reaction of substituted benzaldehydes (e.g., 4-methylbenzaldehyde) with triazole derivatives under acidic conditions to form the pyrazolo-pyrazine core .
- Functionalization: Introduction of the pyrrolidine-1-carbonyl group via amide coupling or nucleophilic substitution, often using carbodiimide-based coupling agents .
- Intermediate Purification: Use of column chromatography or recrystallization from solvents like ethanol/dichloromethane to isolate intermediates .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or toluene) enhance reaction rates and selectivity. For example, toluene with trifluoroacetic acid (TFA) as a catalyst improved yields in analogous triazolopyridine syntheses .
- Catalysts: Use of transition metals (e.g., CuI) for click chemistry or TFA for acid-catalyzed cyclization .
- Temperature Control: Reflux conditions (e.g., 110°C in toluene) for cyclization steps, followed by cooling to room temperature to minimize side reactions .
- Monitoring: Thin-layer chromatography (TLC) or HPLC to track reaction progress and adjust stoichiometry .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
Answer:
Structural confirmation relies on:
- 1H/13C NMR: To identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks (e.g., carbonyl carbons at ~170 ppm) .
- IR Spectroscopy: Detection of characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis: Quantitative determination of C, H, N content to validate purity .
Advanced: How can computational methods like molecular docking predict the biological activity of this compound?
Answer:
- Target Selection: Prioritize enzymes with known relevance (e.g., kinases or fungal 14α-demethylase, PDB: 3LD6) based on structural motifs (e.g., triazole groups for ATP-binding pockets) .
- Docking Workflow: Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonding (e.g., pyrrolidine carbonyl with catalytic residues) and hydrophobic packing .
- Validation: Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values from enzymatic assays to refine models .
Basic: What in vitro assays are used to evaluate the compound's bioactivity?
Answer:
- Antimicrobial Screening: Broth microdilution assays against bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) strains, using streptomycin/clotrimazole as controls .
- Kinase Inhibition: ATP-competitive assays measuring IC50 values via fluorescence polarization or radiometric methods .
- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced: How to design experiments to resolve contradictions in biological activity data?
Answer:
- Replicate Studies: Use randomized block designs with split plots to account for variability in assay conditions (e.g., temperature, cell passage number) .
- Orthogonal Assays: Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to confirm target-specific effects vs. off-target toxicity .
- Statistical Analysis: Apply ANOVA or Tukey’s HSD test to identify significant differences (p < 0.05) between experimental groups .
- Data Normalization: Use Z-score standardization or log2 fold-change to mitigate batch effects in high-throughput screens .
Advanced: How to analyze contradictory results in solubility and formulation studies?
Answer:
- Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy .
- Formulation Optimization: Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .
- Stability Studies: Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) to identify hydrolysis-sensitive groups (e.g., ester linkages) .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Answer:
- Purification: Scaling column chromatography to flash systems with silica gel or reverse-phase cartridges .
- Safety: Handling hazardous reagents (e.g., POCl3 for phosphorylation) in fume hoods with strict temperature control .
- Yield Consistency: Implementing process analytical technology (PAT) like in-line FTIR to monitor critical parameters (e.g., pH, reagent concentration) .
Advanced: How to validate the compound’s mechanism of action in cellular models?
Answer:
- Genetic Knockdown: Use siRNA or CRISPR-Cas9 to silence target genes (e.g., kinases) and assess rescue effects .
- Biochemical Profiling: Western blotting to measure downstream signaling markers (e.g., phosphorylated ERK for kinase inhibitors) .
- Metabolic Tracing: Isotope-labeled glucose or glutamine to track metabolic perturbations via LC-MS .
Basic: What are the storage and handling recommendations for this compound?
Answer:
- Storage: -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the pyrrolidine carbonyl group .
- Handling: Use gloveboxes for air-sensitive steps (e.g., amide coupling) and LC-MS for periodic purity checks .
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